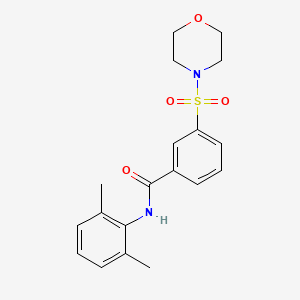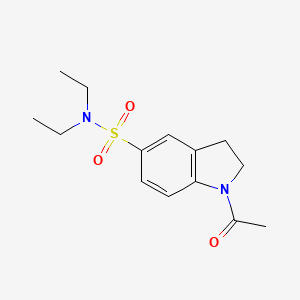
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that has been used in various studies due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of FNPA is not fully understood. However, studies have suggested that FNPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, FNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FNPA has also been found to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FNPA has been found to exhibit various biochemical and physiological effects. Studies have shown that FNPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FNPA has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, FNPA has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
FNPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. FNPA is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, FNPA has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. Therefore, caution should be exercised when handling and using FNPA in experiments.
Orientations Futures
There are several future directions for the study of FNPA. One area of research is the development of FNPA-based drugs for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of FNPA in humans. Another area of research is the elucidation of the mechanism of action of FNPA. Studies are needed to determine the precise targets of FNPA and how it exerts its therapeutic effects. Additionally, studies are needed to explore the potential of FNPA in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, FNPA is a synthetic compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of FNPA is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins. FNPA has several advantages for lab experiments, but caution should be exercised due to its limited safety and toxicity profiles. There are several future directions for the study of FNPA, including the development of FNPA-based drugs and the elucidation of its mechanism of action.
Méthodes De Synthèse
FNPA is synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with 4-methoxyphenylacetic acid. The reaction is catalyzed by a base and results in the formation of FNPA. The purity and yield of FNPA can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
FNPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. FNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFXYSNRRTKBT-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)



